molecular formula C19H18O3 B2883071 6-(2-Methoxyphenyl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid CAS No. 2241127-84-2

6-(2-Methoxyphenyl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid

Cat. No. B2883071
CAS RN: 2241127-84-2
M. Wt: 294.35
InChI Key: DQCOHBWXHNAIAQ-UHFFFAOYSA-N
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Description

Spirocyclic compounds are molecules containing two rings with only one shared atom . They are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings . Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility and metabolic stability, in comparison to the respective monocyclic structure .


Synthesis Analysis

Spirocyclic compounds have been synthesized using various methods. For instance, spirocyclopropane annelated to six- and five-member rings have been synthesized in recent decades . Various methods for the synthesis of these compounds have been reported .


Molecular Structure Analysis

The molecular structure of spirocyclic compounds is unique. Defined as a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom, spirocycles are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .


Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. For example, Methyl 2-chloro-2-cyclopropylidenacetate can react with other nucleophiles by first undergoing a Michael addition and then substitution, and the product can eventually be cyclized to give spirocyclopropane after functional group interconversion .

Scientific Research Applications

Synthesis of Spirocyclopropane Annelated Compounds

Spirocyclopropane compounds, such as EN300-299159, play a significant role in organic chemistry due to their presence in many natural products and pharmaceuticals. The synthesis of spirocyclopropane annelated to six- and five-member rings has been a major point of research, particularly for their potential biological activities, including antifungal, antibacterial, and antiviral properties .

Conformational Analysis Studies

The unique structure of EN300-299159 allows for conformational analysis using various NMR techniques. This is crucial in understanding the three-dimensional arrangement of the atoms within the molecule, which can influence its reactivity and interaction with biological targets .

Development of Anti-Arthritic Agents

Compounds containing the cyclopropyl group have demonstrated enzyme inhibition activities. For instance, analogs of bicifadine, which is an anti-arthritic agent, have been synthesized using spirocyclopropane structures. EN300-299159 could serve as a scaffold for developing new anti-arthritic medications .

Diuretic and Antiandrogenic Agents

Spirocyclopropane steroids, which share a similar structural motif with EN300-299159, have shown diuretic and antiandrogenic activities. This suggests that EN300-299159 could be explored for its potential use in treating conditions related to fluid retention and hormonal imbalances .

Novel Synthetic Methodologies

EN300-299159 could be used in the development of novel synthetic methodologies in medicinal and combinatorial chemistry. Its structure could assist in the synthesis of compound libraries that are essential for drug discovery and development .

Reactivity Differences in Diastereomeric Spiro-Fused Bicyclic Systems

The study of reactivity differences in diastereomeric spiro-fused bicyclic systems is another application. EN300-299159, with its spirocyclopropane core, can be used to explore these differences, which is valuable in the synthesis of complex molecules with multiple chiral centers .

Mechanism of Action

The mechanism of action of spirocyclic compounds can vary depending on their specific structure and the biological target they interact with. Some of the synthesized spiro-indenoquinoxalines exhibit interesting biological activities and have promise for the generation of new drug candidates .

Future Directions

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . Spirocyclic compounds, due to their unique conformational features, structural complexity and rigidity, are promising interesting skeletal systems in drug discovery .

properties

IUPAC Name

6-(2-methoxyphenyl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-22-17-5-3-2-4-14(17)12-6-7-15-13(10-12)8-9-19(15)11-16(19)18(20)21/h2-7,10,16H,8-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCOHBWXHNAIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC3=C(C=C2)C4(CC3)CC4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Methoxyphenyl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid

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